N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide
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Description
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.15724617 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide, identified by its CAS number 923243-73-6, is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N5O, with a molecular weight of 423.5 g/mol. The compound contains a sulfonamide group, which is often associated with various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C26H25N5O |
Molecular Weight | 423.5 g/mol |
CAS Number | 923243-73-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with proteins that regulate cellular processes, including cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. For instance, a study demonstrated that certain benzenesulfonamide derivatives effectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, suggesting a selective action against this isoform compared to CA II . This selectivity is crucial for developing therapeutic agents targeting specific pathways while minimizing side effects.
Biological Activity Studies
- Cardiovascular Effects : A study explored the impact of benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. It was found that these compounds could significantly alter coronary resistance and perfusion pressure, indicating potential cardiovascular applications .
- Antitumor Activity : The compound's structural analogs have been evaluated for their antitumor properties. In vitro studies on MDA-MB-231 breast cancer cells showed that certain derivatives induced apoptosis significantly more than controls, highlighting their potential as anticancer agents .
- Antibacterial Properties : Benzenesulfonamide derivatives have also been assessed for antibacterial activity. The inhibition of CA enzymes in bacteria may hinder their growth, suggesting a dual mechanism of action for these compounds .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of this compound and its analogs:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is vital for assessing the viability of this compound as a therapeutic agent:
- Absorption and Distribution : Theoretical models indicate that the compound has favorable permeability characteristics, suggesting effective absorption in biological systems.
- Metabolism : Preliminary studies suggest that this compound may not interact significantly with cytochrome P450 enzymes, indicating a potentially lower risk for drug-drug interactions .
- Excretion : The compound's metabolic pathways are still under investigation, but its pharmacokinetic properties suggest it may be metabolized through phase II reactions involving conjugation.
Properties
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-17-8-10-19(11-9-17)26-23-16-18(2)25-24(28-23)27-20-12-14-21(15-13-20)29-32(30,31)22-6-4-3-5-7-22/h3-16,29H,1-2H3,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDFMJLRTXDPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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